2,5-Difluorobenzylzinc chloride solution
Overview
Description
2,5-Difluorobenzylzinc chloride solution is a chemical compound that has gained significant attention in the field of organic synthesis. It is a versatile reagent that can be used for the synthesis of various organic compounds.
Scientific Research Applications
Organic Synthesis
2,5-Difluorobenzylzinc chloride solution: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Negishi coupling . This process is essential for constructing complex organic molecules with high precision and functional group tolerance. It enables the synthesis of various primary, secondary, and tertiary alkyl-aryl coupled products, including sterically hindered biaryl compounds.
Medicinal Chemistry
In medicinal chemistry, this reagent plays a crucial role in the synthesis of pharmaceuticals. It aids in the creation of antifungal and antibacterial drugs , contributing to the treatment of infectious diseases. Its ability to introduce fluorine atoms into organic molecules is particularly important for the development of drugs with enhanced metabolic stability and binding affinity.
Materials Science
2,5-Difluorobenzylzinc chloride solution: is used in materials science to develop new materials with specific properties. It can be utilized to modify surface characteristics or to create polymers with particular functionalities. The introduction of fluorine atoms can result in materials with improved resistance to solvents and chemicals .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for accurate calibration and quantification in spectroscopic analysis and chromatography .
Environmental Science
The application of 2,5-Difluorobenzylzinc chloride solution in environmental science includes the study of fluorinated compounds’ impact on the environment. It can be used to trace the environmental fate of fluorine-containing pollutants and to develop methods for their remediation .
Biochemistry
In biochemistry, this solution is used to study the role of fluorinated compounds in biological systems. It can help in understanding the interaction of fluorinated molecules with enzymes and receptors, which is crucial for drug design and the development of diagnostic agents .
Pharmacology
Pharmacologically, 2,5-Difluorobenzylzinc chloride solution is instrumental in the synthesis of active pharmaceutical ingredients (APIs). Its application in the creation of APIs involves the strategic introduction of fluorine atoms to enhance drug properties such as potency, selectivity, and pharmacokinetics .
Chemical Engineering
In chemical engineering, this solution is used in process development and optimization. It can be involved in the scale-up of chemical processes from the laboratory to industrial scale, ensuring that reactions involving this reagent are efficient, safe, and environmentally friendly.
Mechanism of Action
Target of Action
As an organozinc compound, it is generally used as a reagent in organic synthesis .
Mode of Action
They can act as nucleophiles, forming new carbon-carbon bonds in the presence of suitable electrophiles .
Biochemical Pathways
It’s primarily applied in organic synthesis of pharmaceuticals , potentially affecting the synthesis pathways of certain antifungal and antibacterial drugs .
Result of Action
As a reagent used in organic synthesis, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action of 2,5-Difluorobenzylzinc chloride solution can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . It’s typically stored at temperatures between 2-8°C .
properties
IUPAC Name |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHNIMYAJUQSNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401480 | |
Record name | 2,5-Difluorobenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312692-89-0 | |
Record name | 2,5-Difluorobenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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